molecular formula C9H7BrO2 B3032108 (6-Bromobenzofuran-2-yl)methanol CAS No. 1089682-06-3

(6-Bromobenzofuran-2-yl)methanol

Cat. No. B3032108
CAS RN: 1089682-06-3
M. Wt: 227.05
InChI Key: SYECKXDQCBDFFX-UHFFFAOYSA-N
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Description

The compound (6-Bromobenzofuran-2-yl)methanol is a brominated organic molecule that is part of the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 6th position of the benzofuran ring and a methanol group attached to the 2nd position makes this compound a valuable intermediate for further chemical synthesis.

Synthesis Analysis

The synthesis of dihydroisobenzofurans, which are closely related to this compound, has been achieved through a one-pot three-component approach. This method starts with o-bromoarylaldehydes, methanol, and terminal alkynes, and proceeds via a cooperative palladium/base promoted coupling/addition/cyclization sequence. Although the exact synthesis of this compound is not detailed, the process described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

While the molecular structure of this compound is not directly discussed, the structure of a related compound, ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate, has been analyzed. This compound features a complex network of hydrogen bonds and halogen interactions, which contribute to the stability of its crystal structure. The presence of bromine in the compound facilitates the formation of halogen bonds, which could be an interesting aspect to consider when studying the molecular structure of this compound .

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The bromine atom is a good leaving group, which could be displaced in nucleophilic substitution reactions. The methanol group suggests the possibility of esterification or the formation of ethers. The compound's reactivity would be influenced by the electron-donating and withdrawing effects of the furan ring and the bromine atom, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the data. However, based on the properties of related compounds, it can be expected to have a relatively high molecular weight due to the presence of bromine. The compound's solubility in organic solvents like methanol could be high, and it may exhibit strong absorption in the UV-visible spectrum due to the conjugated system in the benzofuran ring. The crystal structure of related compounds suggests that this compound may also form stable crystals with distinct melting points .

Scientific Research Applications

1. Catalysis and Synthesis

(6-Bromobenzofuran-2-yl)methanol plays a role in various catalytic and synthetic processes. For instance, Sarki et al. (2021) describe the use of methanol as a C1 synthon and hydrogen source in chemical synthesis, highlighting its potential in organic synthesis (Sarki et al., 2021). Additionally, Dell’Acqua et al. (2011) demonstrated the synthesis of substituted dihydroisobenzofurans using a one-pot three-component approach starting from o-bromoarylaldehydes and methanol, showcasing the compound's utility in organic synthesis (Dell’Acqua et al., 2011).

2. Medicinal Chemistry

In medicinal chemistry, this compound has been used in the synthesis of various compounds with potential biological activities. For instance, Sunitha et al. (2017) synthesized novel benzofuran based 1,2,3-triazoles, demonstrating significant antimicrobial activity, indicating the compound's potential in drug development (Sunitha et al., 2017). Additionally, Công et al. (2020) synthesized 2-aroylbenzofuran-3-ols and evaluated their cytotoxicity, further highlighting the compound's relevance in pharmaceutical research (Công et al., 2020).

3. Environmental Chemistry

In the context of environmental chemistry, Eriksson et al. (2004) studied the photochemical degradation of polybrominated diphenyl ethers in methanol/water solutions, providing insights into the environmental fate of similar compounds (Eriksson et al., 2004). Similarly, Lenoir et al. (1991) investigated the photolytic behavior of halogenated dibenzo-p-dioxins and furans in organic solvents like methanol, contributing to understanding their environmental degradation pathways (Lenoir et al., 1991).

properties

IUPAC Name

(6-bromo-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYECKXDQCBDFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309777
Record name 6-Bromo-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089682-06-3
Record name 6-Bromo-2-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089682-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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